molecular formula C31H47F3N8O7 B10819863 MM-401 Tfa

MM-401 Tfa

Cat. No. B10819863
M. Wt: 700.7 g/mol
InChI Key: UCPNHHHBFDAYBP-HXXCMCGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic route for MM-401 (TFA) involves the preparation of the core structure followed by the introduction of functional groups necessary for its activity. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized with high purity, typically greater than 99% .

Industrial production methods for MM-401 (TFA) are also not widely available in the public domain. The compound is usually produced in research laboratories and supplied by chemical companies specializing in bioactive molecules .

Chemical Reactions Analysis

Scientific Research Applications

MM-401 (TFA) has several scientific research applications:

    Chemistry: It is used as a tool compound to study the inhibition of MLL1 H3K4 methyltransferase activity.

    Biology: It is utilized to understand the role of MLL1 in cell cycle regulation, apoptosis, and differentiation.

    Medicine: MM-401 (TFA) is significant in the research of MLL leukemia, providing insights into potential therapeutic approaches.

    Industry: The compound is used in the development of new drugs targeting MLL1-related pathways

Mechanism of Action

MM-401 (TFA) exerts its effects by specifically inhibiting the MLL1 H3K4 methyltransferase activity. It blocks the interaction between MLL1 and WDR5, which is crucial for the assembly of the MLL1 complex. This inhibition leads to a decrease in H3K4 methylation, resulting in cell cycle arrest, apoptosis, and differentiation .

The molecular targets involved include MLL1 and WDR5, and the pathways affected are those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

MM-401 (TFA) is unique in its specific inhibition of MLL1 H3K4 methyltransferase activity. Similar compounds include:

MM-401 (TFA) stands out due to its high specificity and potency in inhibiting MLL1 activity, making it a valuable tool in leukemia research .

properties

Molecular Formula

C31H47F3N8O7

Molecular Weight

700.7 g/mol

IUPAC Name

N-[(3R,6S,9S,12R)-9-[3-(diaminomethylideneamino)propyl]-6-ethyl-12-methyl-2,5,8,11-tetraoxo-3-phenyl-1,4,7,10-tetrazacyclohexadec-12-yl]-2-methylpropanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C29H46N8O5.C2HF3O2/c1-5-20-24(39)36-22(19-12-7-6-8-13-19)26(41)32-16-10-9-15-29(4,37-23(38)18(2)3)27(42)35-21(25(40)34-20)14-11-17-33-28(30)31;3-2(4,5)1(6)7/h6-8,12-13,18,20-22H,5,9-11,14-17H2,1-4H3,(H,32,41)(H,34,40)(H,35,42)(H,36,39)(H,37,38)(H4,30,31,33);(H,6,7)/t20-,21-,22+,29+;/m0./s1

InChI Key

UCPNHHHBFDAYBP-HXXCMCGZSA-N

Isomeric SMILES

CC[C@H]1C(=O)N[C@@H](C(=O)NCCCC[C@@](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC1C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN=C(N)N)(C)NC(=O)C(C)C)C2=CC=CC=C2.C(=O)(C(F)(F)F)O

Origin of Product

United States

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